molecular formula C12H13N3O3 B13674689 Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate

Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate

Cat. No.: B13674689
M. Wt: 247.25 g/mol
InChI Key: KUULXNYSTCUJJX-UHFFFAOYSA-N
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Description

Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is a chemical compound with the molecular formula C12H13N3O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate typically involves the reaction of ethyl cyanoacetate with N-methylacetamide in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The process may also involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also improve the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl 6-Cyano-3-(N-ethylacetamido)pyridine-2-carboxylate
  • Ethyl 6-Cyano-3-(N-methylbenzamido)pyridine-2-carboxylate
  • Ethyl 6-Cyano-3-(N-methylpropionamido)pyridine-2-carboxylate

Comparison: Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is unique due to its specific substituents, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets. These differences can be crucial in determining its suitability for various applications .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-[acetyl(methyl)amino]-6-cyanopyridine-2-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-4-18-12(17)11-10(15(3)8(2)16)6-5-9(7-13)14-11/h5-6H,4H2,1-3H3

InChI Key

KUULXNYSTCUJJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C#N)N(C)C(=O)C

Origin of Product

United States

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